molecular formula C19H20N2O3 B2951237 N-cyclopropyl-7-methoxy-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzofuran-2-carboxamide CAS No. 1286729-07-4

N-cyclopropyl-7-methoxy-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzofuran-2-carboxamide

Cat. No. B2951237
CAS RN: 1286729-07-4
M. Wt: 324.38
InChI Key: UKUCVMHPNPJENA-UHFFFAOYSA-N
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Description

“N-cyclopropyl-7-methoxy-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzofuran-2-carboxamide” is a complex organic compound. It contains several functional groups and rings, including a cyclopropyl group, a methoxy group, a pyrrole ring, and a benzofuran ring .


Synthesis Analysis

While the specific synthesis for this compound isn’t available, it might involve several steps including the formation of the pyrrole ring and the benzofuran ring, which are common procedures in organic chemistry . The methoxy group could be introduced through a methylation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrrole and benzofuran rings are aromatic, contributing to the compound’s stability .


Chemical Reactions Analysis

The compound could undergo various chemical reactions depending on the conditions. For example, the methoxy group could be demethylated under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the presence and arrangement of its functional groups .

Future Directions

The potential applications of this compound could be vast, given the wide range of activities exhibited by compounds containing similar functional groups. Further studies could explore its potential uses in fields like medicinal chemistry .

properties

IUPAC Name

N-cyclopropyl-7-methoxy-N-[(1-methylpyrrol-2-yl)methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-20-10-4-6-15(20)12-21(14-8-9-14)19(22)17-11-13-5-3-7-16(23-2)18(13)24-17/h3-7,10-11,14H,8-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKUCVMHPNPJENA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CN(C2CC2)C(=O)C3=CC4=C(O3)C(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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